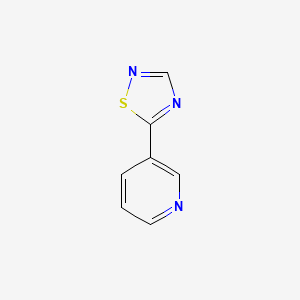

5-Pyridin-3-yl-1,2,4-thiadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3S |

|---|---|

Molecular Weight |

163.20 g/mol |

IUPAC Name |

5-pyridin-3-yl-1,2,4-thiadiazole |

InChI |

InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H |

InChI Key |

NHOPCJUJLQUNMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=NS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Pathways to 1,2,4-Thiadiazole (B1232254) Ring Systems

The construction of the 1,2,4-thiadiazole core can be achieved through various cyclization and oxidative strategies, starting from readily available acyclic precursors.

While thiosemicarbazide (B42300) and its derivatives are fundamental building blocks in the synthesis of sulfur-nitrogen containing heterocycles, their application is predominantly directed towards the formation of 1,3,4-thiadiazoles and 1,2,4-triazoles. The cyclization of acylthiosemicarbazides typically proceeds via two distinct pathways depending on the reaction conditions. In acidic media, dehydration leads to the formation of 2-amino-5-substituted-1,3,4-thiadiazoles. ptfarm.plijpcbs.comnih.gov Conversely, cyclization under basic conditions favors the formation of 4-amino-5-mercapto-1,2,4-triazoles. nih.gov The direct synthesis of the 1,2,4-thiadiazole isomer from thiosemicarbazide precursors is not a commonly reported or foundational pathway, as the reaction mechanism favors the formation of the 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) ring systems. ptfarm.plsbq.org.br

Similar to thiosemicarbazides, dithiocarbazates are versatile intermediates in heterocyclic synthesis, primarily utilized for constructing the 1,3,4-thiadiazole ring. sbq.org.brresearchgate.net The reaction of dithiocarbazates with acylating or cyclizing agents typically leads to the formation of 1,3,4-thiadiazole derivatives. The literature does not extensively support the use of dithiocarbazates as direct precursors for the foundational synthesis of the 1,2,4-thiadiazole core structure.

A primary and widely utilized method for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides. sbq.org.brresearchgate.net This reaction involves the formation of a nitrogen-sulfur (N–S) bond through the action of an oxidizing agent. A diverse array of oxidants has been successfully employed for this transformation, offering chemists flexibility in substrate scope and reaction conditions.

Commonly used oxidizing agents include hypervalent iodine reagents like o-iodoxybenzoic acid (IBX), often in the presence of additives like tetraethylammonium (B1195904) bromide (TEAB). nih.gov Other effective systems involve ceric ammonium (B1175870) nitrate (B79036) (CAN), hydrogen peroxide, and copper(II) salts. ptfarm.pl Enzymatic methods, utilizing vanadium-dependent haloperoxidase enzymes, have also emerged as a green and chemoselective alternative. nih.govorganic-chemistry.org These biocatalytic approaches can proceed in moderate to high yields and are applicable to a preparative scale. nih.govorganic-chemistry.org

Table 1: Oxidative Dimerization of Thioamides to Symmetrical 1,2,4-Thiadiazoles

| Starting Thioamide | Oxidizing Agent/System | Product | Yield (%) | Reference |

| Thiobenzamide (B147508) | Ceric Ammonium Nitrate (CAN) | 3,5-Diphenyl-1,2,4-thiadiazole | High | ptfarm.pl |

| Thiobenzamide | o-Iodoxybenzoic acid (IBX)/TEAB | 3,5-Diphenyl-1,2,4-thiadiazole | Excellent | nih.gov |

| Thioacetamide | Vanadium Haloperoxidase/H₂O₂ | 3,5-Dimethyl-1,2,4-thiadiazole | Moderate-High | nih.govorganic-chemistry.org |

| 4-Methoxythiobenzamide | Oxone | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | Good | nih.gov |

| Thiobenzamide | I₂/H₂O | 3,5-Diphenyl-1,2,4-thiadiazole | Good | organic-chemistry.org |

For the construction of unsymmetrically substituted 1,2,4-thiadiazoles, the reaction between amidines and sulfur-containing reagents is a powerful strategy. A notable transition-metal-free approach involves the base-mediated condensation of amidines with dithioesters or isothiocyanates. organic-chemistry.orgresearchgate.net This method proceeds through the in situ formation of a thioacylamidine intermediate, which then undergoes intramolecular dehydrogenative N–S bond formation to yield the 3,5-disubstituted-1,2,4-thiadiazole. researchgate.net This reaction is often performed using sodium hydride in a solvent like DMF under an inert atmosphere. sbq.org.br

This pathway is particularly valuable as it allows for the controlled introduction of two different substituents at the C3 and C5 positions of the thiadiazole ring. For example, reacting a substituted benzamidine (B55565) with an aryl dithioester produces a thiadiazole with distinct aryl groups at positions 3 and 5. sbq.org.br

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles.

One such method involves the iodine-mediated reaction of nitriles and thioamides. researchgate.netrsc.org This one-pot process includes the sequential intermolecular addition of the thioamide to the nitrile, followed by an intramolecular oxidative coupling of the resulting N-H and S-H bonds, facilitated by molecular iodine, to form the thiadiazole ring. researchgate.netrsc.org Another approach utilizes a three-component reaction between an aldehyde, an amidine, and elemental sulfur at elevated temperatures to produce unsymmetrically substituted 1,2,4-thiadiazoles. sbq.org.br

Targeted Synthesis of 5-Pyridin-3-yl-1,2,4-thiadiazole Core Structure

The specific synthesis of the this compound core can be effectively achieved using the amidine-based methodology described previously. By selecting the appropriate starting materials, the pyridine-3-yl moiety can be installed at the C5 position of the thiadiazole ring.

A documented example involves the reaction of a substituted benzamidine with a (3-pyridyl)amidine derivative or a related precursor. sbq.org.br More specifically, the reaction of (3-pyridyl)amidine with an appropriate dithioester under base-mediated conditions provides a direct route to the desired 3-substituted-5-(pyridin-3-yl)-1,2,4-thiadiazole. sbq.org.br This method highlights the modularity of the amidine-based synthesis for accessing specifically substituted thiadiazole derivatives.

Table 2: Targeted Synthesis of a Pyridin-3-yl-1,2,4-thiadiazole Derivative

| Amidine Reactant | Dithioester Reactant | Base/Solvent | Product | Yield (%) | Reference |

| Benzamidine | (3-Pyridyl)dithioester (hypothetical) | NaH / DMF | 3-Phenyl-5-(pyridin-3-yl)-1,2,4-thiadiazole | Good | sbq.org.br |

| (3-Pyridyl)amidine | (4-Methoxyphenyl)dithioester | NaH / DMF | 3-(Pyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-thiadiazole | Good | sbq.org.br |

Precursor Synthesis and Functionalization Strategies

The journey to synthesizing this compound and its analogs often begins with the construction of key precursors. A common strategy involves the use of amidines and isothiocyanates. For instance, the synthesis of compounds with a 1,2,4-thiadiazole core can be achieved through the cyclization of a precursor formed by the addition of an amidine to an isothiocyanate. acs.org This intermediate can be generated from appropriately substituted nitriles via a Pinner reaction. acs.org

Another approach starts with 2,5-dimercapto-1,3,4-thiadiazole, which can be alkylated to introduce functional groups that pave the way for further reactions. nih.gov For example, alkylation with ethyl bromobutyrate in the presence of a base like potassium carbonate yields a diester derivative. nih.gov

The synthesis of related thiadiazole derivatives can also commence from thiosemicarbazides. These can be reacted with various reagents to build the thiadiazole ring. One method involves the reaction of thiosemicarbazide with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE) to form 2-amino-1,3,4-thiadiazoles. nih.gov

Furthermore, the synthesis of polysubstituted pyridines, a key component of the target molecule, can be achieved through one-pot, three-component cyclocondensation reactions, such as a modified Bohlmann-Rahtz reaction. core.ac.uk This method combines a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysis

The efficiency of synthesizing thiadiazole derivatives is highly dependent on the reaction conditions. Researchers have explored the effects of temperature, solvent, and catalysts to maximize yields and purity.

In some syntheses, it has been observed that increasing the reaction temperature does not necessarily lead to better yields. researchgate.net For certain cycloaddition reactions, room temperature has been found to be optimal. researchgate.net The choice of solvent is also critical. While solvents like DMF, THF, and methanol (B129727) have been used, a mixture of water and t-butanol has been identified as an effective medium for certain copper-catalyzed reactions. researchgate.netresearchgate.net

Catalysis plays a significant role in many synthetic routes. For example, the Huisgen [3+2] cycloaddition to form triazole derivatives often employs a copper catalyst, such as copper(II) sulfate (B86663) with sodium ascorbate (B8700270) as a reducing agent. researchgate.net In other cases, base catalysts like triethylamine (B128534) (TEA) or potassium carbonate are used to facilitate reactions. nih.govnih.gov Interestingly, some efficient syntheses have been developed that are catalyst-free, relying on the inherent reactivity of the starting materials under specific conditions. researchgate.net

The following table summarizes the optimization of conditions for a model reaction:

Table 1: Optimization of Reaction Conditions for Synthesis| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | - | Ethanol (B145695) | 70 | 50 |

| 2 | - | DMF | 70 | Lower |

| 3 | - | THF | 70 | Lower |

| 4 | CuSO4/Sodium Ascorbate | H2O/t-BuOH | Room Temp | 87 |

| 5 | Et3N | Ethanol | 70 | No Improvement |

| 6 | K2CO3 | Ethanol | Room Temp | Higher |

Derivatization and Structural Modification of this compound

Once the core this compound structure is obtained, it can be further modified to create a diverse library of compounds with potentially enhanced biological activities.

Synthesis of Substituted Pyridine (B92270) Analogs

The pyridine ring of the parent compound is a prime site for modification. Substituted pyridine analogs can be synthesized by starting with appropriately functionalized pyridine precursors. For example, treatment of a chalcone (B49325) precursor with reagents like ethyl acetoacetate, acetylacetone, or malononitrile (B47326) in the presence of ammonium acetate (B1210297) can yield various substituted pyridine derivatives. mdpi.com A one-pot three-component cyclocondensation, known as the Bohlmann-Rahtz reaction, is another effective method for producing polysubstituted pyridines. core.ac.uk

Formation of Amide Derivatives

Amide derivatives of thiadiazoles are another important class of compounds. These can be synthesized by reacting an amino-functionalized thiadiazole with a carboxylic acid or its derivative. For instance, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized, showcasing the formation of a urea (B33335) linkage, which is structurally related to an amide. nih.gov

Introduction of Sugar Moieties and Nucleoside Analogs

To enhance the pharmacokinetic properties or biological targeting of the parent compound, sugar moieties can be introduced. This often involves multi-step syntheses starting from a readily available sugar like α-d-glucose. nih.gov The sugar is first protected and then chemically modified to create a suitable intermediate for coupling with the thiadiazole-pyridine scaffold. The synthesis of ribonucleoside analogs has also been reported, which involves the formation of a bridged sugar structure that is then linked to a nucleobase. nih.gov

Mannich Base Formation

The Mannich reaction is a valuable tool for introducing aminomethyl groups into the structure. This reaction typically involves the condensation of an active hydrogen-containing compound (in this case, a derivative of the thiadiazole) with formaldehyde (B43269) and a primary or secondary amine. researchgate.nettsijournals.com For example, 5-phenyl-1,3,4-oxadiazole-2-thione can be reacted with formaldehyde and various amines to yield N-Mannich bases. researchgate.net Similarly, Mannich bases of 2-substituted benzimidazoles have been synthesized by reacting them with secondary amines and formaldehyde. nih.gov This reaction has also been successfully applied to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole. researchgate.net

Strategies for Fused Ring Systems (e.g., Thiazolo/Imidazo Thiadiazoles)

The fusion of a 1,2,4-thiadiazole core with other heterocyclic rings, such as thiazole (B1198619) or imidazole (B134444), generates bicyclic systems with distinct and often enhanced biological activities. The primary precursors for these fused systems are typically amino-substituted thiadiazoles or triazoles.

Imidazo[2,1-b] gsa.ac.uknih.govresearchgate.netthiadiazoles: A prevalent route to this fused system involves the reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones. mdpi.comresearchgate.net For instance, the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with various phenacyl bromides in refluxing ethanol leads to the formation of 2,6-disubstituted-imidazo[2,1-b] gsa.ac.uknih.govresearchgate.netthiadiazoles. researchgate.net This reaction proceeds via initial N-alkylation of the amino group followed by intramolecular cyclization and dehydration. The reactivity of the resulting fused ring allows for further electrophilic substitution, typically at position 5. mdpi.com A hypothetical pathway to a pyridinyl-substituted imidazo[2,1-b]thiadiazole would start from 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole.

Thiazolo[3,2-b] gsa.ac.ukresearchgate.netnih.govtriazoles: Another important fused system, the thiazolo[3,2-b] gsa.ac.ukresearchgate.netnih.govtriazole, is commonly synthesized from 4-amino-3-mercapto-1,2,4-triazoles. These precursors can undergo cyclization with various reagents. For example, reaction with fluorobenzoic acids using phosphorus oxychloride as a cyclizing agent yields 3,6-disubstituted-1,2,4-triazolo[3,4-b]thiadiazoles. organic-chemistry.org Alternatively, condensation with α-haloketones, such as phenacyl bromides, can furnish 6-aryl-3-substituted-7H- gsa.ac.ukresearchgate.netnih.govtriazolo[3,4-b] gsa.ac.uknih.govresearchgate.netthiadiazines. nih.gov The synthesis of thiazolo[3,2-b] gsa.ac.ukresearchgate.netnih.govtriazole derivatives has been achieved by reacting 3-benzyl-1,2,4-triazole-5-thiol with aromatic ketones in acidified acetic acid. researchgate.net

The table below summarizes representative methods for synthesizing fused thiadiazole systems.

| Precursor | Reagent(s) | Fused System | Reference(s) |

| 2-Amino-1,3,4-thiadiazoles | α-Haloketones (e.g., phenacyl bromides) | Imidazo[2,1-b] gsa.ac.uknih.govresearchgate.netthiadiazoles | mdpi.com, researchgate.net |

| 4-Amino-3-mercapto-1,2,4-triazoles | Carboxylic Acids / POCl₃ | gsa.ac.ukresearchgate.netnih.govTriazolo[3,4-b] gsa.ac.uknih.govresearchgate.netthiadiazoles | organic-chemistry.org |

| 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Phenacyl bromides | gsa.ac.ukresearchgate.netnih.govTriazolo[3,4-b] gsa.ac.uknih.govresearchgate.netthiadiazines | nih.gov |

| 3-Benzyl-1,2,4-triazole-5-thiol | Aromatic ketones / Acid | Thiazolo[3,2-b] gsa.ac.ukresearchgate.netnih.govtriazoles | researchgate.net |

Alkylation and Arylation Reactions

Alkylation and arylation reactions are fundamental transformations for modifying the 1,2,4-thiadiazole scaffold and its substituents, allowing for the introduction of diverse functional groups that can modulate the molecule's properties.

Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for C-H arylation. For instance, direct C-H arylation of electron-withdrawing systems like benzo[1,2-d:4,5-d']bis( gsa.ac.uknih.govnih.govthiadiazole) with bromoarenes can be achieved using a Pd(OAc)₂ catalyst. nih.gov The synthesis of di-arylated 1,2,4-triazoles has been demonstrated using sequential arylation techniques, including the use of heteroaryl boronic acids like pyridine-3-yl boronic acid, showcasing the feasibility of introducing pyridine moieties onto azole rings. nih.gov The synthesis of 1,3,4-thiadiazole derivatives bearing a pyridine moiety has been accomplished by reacting 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea with hydrazonoyl halides. nih.gov

Alkylation: The alkylation of nitrogen-containing heterocycles is a common strategy for derivatization. While direct Friedel-Crafts type alkylations on the electron-deficient pyridine ring are generally not feasible, other methods such as the addition of alkyl radicals or the alkylation of metalated pyridines can be employed. youtube.com For azoles, alkylation can occur on different nitrogen atoms. For example, the alkylation of 1,2,4-triazole with various bases can lead to a mixture of N-1 and N-4 alkylated isomers. capes.gov.br In the context of this compound, alkylation could potentially occur at the N-2 or N-4 position of the thiadiazole ring or the nitrogen of the pyridine ring, depending on the reaction conditions and the nature of the alkylating agent.

The following table presents examples of arylation and alkylation reactions on related heterocyclic systems.

| Substrate | Reagent(s) | Product Type | Catalyst/Conditions | Reference(s) |

| Benzo[1,2-d:4,5-d']bis( gsa.ac.uknih.govnih.govthiadiazole) | Bromoarenes | Arylated benzo-bis-thiadiazole | Pd(OAc)₂ | nih.gov |

| 3-Bromo-1H-1,2,4-triazole | Pyridine-3-yl boronic acid | N-arylated triazole | Not specified | nih.gov |

| 1,2,4-Triazole | 4-Nitrobenzyl halides | N-alkylated triazole | Various bases | capes.gov.br |

| 3-Chloropyridine | LDA, Ethyl iodide | 4-Ethyl-3-chloropyridine | Not specified | youtube.com |

Green Chemistry Approaches in 1,2,4-Thiadiazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,2,4-thiadiazoles, several environmentally benign methodologies have been developed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. researchgate.netnih.gov The synthesis of various gsa.ac.ukresearchgate.netnih.govtriazolo[3,4-b] gsa.ac.uknih.govresearchgate.netthiadiazoles and other diazoles has been successfully achieved using microwave-assisted methods. nih.govnih.gov For example, 2-amino-1,3,4-thiadiazoles can be synthesized efficiently from carboxylic acids in a microwave reactor, avoiding toxic reagents. tandfonline.com Symmetrically 3,5-disubstituted 1,3,4-thiadiazoles have been prepared in high yields via a one-pot, three-component condensation of aromatic aldehydes, hydrazine, and sulfur under microwave irradiation. capes.gov.br

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation can enhance reaction rates and yields under mild conditions. tandfonline.comnih.gov A metal- and catalyst-free protocol for the synthesis of 1,2,4-thiadiazoles from thioamides has been developed using ultrasound irradiation in water at room temperature. gsa.ac.uk This method offers an environmentally friendly pathway to these important heterocycles. gsa.ac.uktandfonline.com

Catalyst-Free and Solvent-Free Approaches: Other green strategies include the use of non-toxic, inexpensive catalysts and the reduction or elimination of volatile organic solvents. An I₂-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides offers a practical and efficient method. rsc.org Solvent-free approaches, such as grinding reagents with a solid support like basic alumina, have also been reported for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles in excellent yields. mdpi.com Furthermore, electro-oxidative methods provide a catalyst- and oxidant-free pathway to 5-amino-1,2,4-thiadiazole derivatives at room temperature. organic-chemistry.org

The table below highlights various green chemistry approaches for the synthesis of 1,2,4-thiadiazole derivatives.

| Green Method | Reactants | Product | Conditions | Reference(s) |

| Microwave Irradiation | Carboxylic acids, Thiosemicarbazide | 2-Amino-1,3,4-thiadiazoles | OPC-VH reagent, DMF, 60 °C | tandfonline.com |

| Microwave Irradiation | Aromatic aldehydes, Hydrazine, Sulfur | 3,5-Disubstituted 1,3,4-thiadiazoles | Ethanol, H₂S pressure | capes.gov.br |

| Ultrasound Irradiation | Thioamides, Chloranil | 1,2,4-Thiadiazoles | Water, Room temperature | gsa.ac.uk |

| Ultrasound Irradiation | 2-(4-isobutylphenyl)propanoic acid derivatives | N-substituted 1,2,4-triazole-2-thiol derivatives | Various temperatures | nih.gov |

| I₂-Mediation | Nitriles, Thioamides | 3,5-Disubstituted 1,2,4-thiadiazoles | One-pot | rsc.org |

| Solvent-Free Grinding | Thioamides, NBS | 3,5-Disubstituted 1,2,4-thiadiazoles | Basic alumina, Room temperature | mdpi.com |

| Electro-oxidation | Imidoyl thioureas | 5-Amino-1,2,4-thiadiazoles | Catalyst- and oxidant-free, Room temperature | organic-chemistry.org |

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental to the characterization of 5-Pyridin-3-yl-1,2,4-thiadiazole, offering detailed insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of thiadiazole derivatives by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govnih.govijpcbs.com

In the ¹H NMR spectrum of N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, a derivative of the core structure, a singlet signal observed at 5.774 ppm is attributed to the N-H proton. rdd.edu.iq The protons of the pyridine (B92270) ring appear as a doublet between 6.778 and 7.012 ppm, while the benzene (B151609) ring protons are observed as a multiplet in the range of 7.2–7.8 ppm. rdd.edu.iq For indolyl-triazolo-thiadiazole derivatives, aromatic protons are typically observed in the 7.09-8.13 ppm range. mdpi.com

The ¹³C NMR spectrum provides further structural confirmation. For an indolyl-triazolo-thiadiazole compound, the carbon signals were observed at various shifts, including 102.67, 111.97, 119.88, 121.00, 122.27, 123.27, 127.30, 127.58, 128.95, 129.63, 132.95, 137.15, 141.13, 153.45, and 167.01 ppm. mdpi.com In another study on new 1,3,4-thiadiazole (B1197879) compounds, the phenyl carbons adjacent to a secondary amine resonated in the 117.54–146.67 ppm range, while the carbons of the phenyl ring adjacent to an alkene double bond were found at 127.78–136.33 ppm. dergipark.org.tr The carbon atom of a methyl group attached to the alkene structure was observed between 15.64 and 16.13 ppm. dergipark.org.tr

¹H NMR Spectral Data

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

| N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | N-H | 5.774 | Singlet |

| N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | Pyridine-H | 6.778-7.012 | Doublet |

| N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | Ar-H (benzene) | 7.2-7.8 | Multiplet |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govmdpi.comnih.govtriazolo [3,4-b] nih.govnih.govresearchgate.netthiadiazole | Aromatic-H | 7.09-8.13 | Multiplet |

¹³C NMR Spectral Data

| Compound | Carbon Environment | Chemical Shift (ppm) |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govmdpi.comnih.govtriazolo [3,4-b] nih.govnih.govresearchgate.netthiadiazole | Various aromatic and heterocyclic carbons | 102.67, 111.97, 119.88, 121.00, 122.27, 123.27, 127.30, 127.58, 128.95, 129.63, 132.95, 137.15, 141.13, 153.45, 167.01 |

| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | Phenyl carbons near secondary amine | 117.54–146.67 |

| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | Phenyl carbons near alkene | 127.78–136.33 |

| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | Methyl carbon on alkene | 15.64–16.13 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govrdd.edu.iqresearchgate.net For a co-crystal of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole, characteristic IR bands were observed at 1599, 1458, 1410, 1335, 1290, 1207, 1124, 1063, 995, and 939 cm⁻¹. researchgate.net In a study of a different thiadiazole derivative, the absence of a -CHO stretching band around 1683 cm⁻¹ and the appearance of new bands for the HC=N- group at 1573 cm⁻¹ confirmed the formation of an imine. mdpi.com For nih.govmdpi.comresearchgate.netthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, a strong amide signal at 1690 cm⁻¹ was indicative of the diketo derivative. mdpi.com

Characteristic IR Absorption Bands

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole co-crystal | Various | 1599, 1458, 1410, 1335, 1290, 1207, 1124, 1063, 995, 939 |

| 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- nih.govnih.govresearchgate.netthiadiazol-2-yl)-imine | HC=N- | 1573 |

| nih.govmdpi.comresearchgate.netthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione | Amide C=O | 1690 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. For instance, the HRMS (ESI-TOF) of nih.govmdpi.comresearchgate.netthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione showed a calculated m/z of 192.9789 for [M+Na]⁺, which matched the found value. mdpi.com Similarly, the HRMS (EI) for 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govmdpi.comnih.govtriazolo [3,4-b] nih.govnih.govresearchgate.netthiadiazole gave a found value of 317.0726 for the molecular ion (M+), consistent with the calculated mass of 317.0715. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, and is often used to monitor reaction progress and purity. nih.govacs.org

High-Resolution Mass Spectrometry Data

| Compound | Ion | Calculated m/z | Found m/z |

| nih.govmdpi.comresearchgate.netthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione | [M+Na]⁺ | 192.9789 | 192.9789 |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govmdpi.comnih.govtriazolo [3,4-b] nih.govnih.govresearchgate.netthiadiazole | [M]⁺ | 317.0715 | 317.0726 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV/Vis spectrum of a Schiff base derivative of 1,3,4-thiadiazole showed an absorption band at 315 nm, attributed to n-π* transitions, and another at 226 nm for π-π* transitions. uobaghdad.edu.iq For new 1,3,4-thiadiazole compounds, theoretical calculations have been used to analyze their molecular and electronic properties, as well as their UV-Vis absorption domains. dergipark.org.tr

Raman Spectroscopy

Raman spectroscopy provides information about vibrational modes within a molecule and is complementary to IR spectroscopy. For 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- nih.govnih.govresearchgate.netthiadiazol-2-yl)-imine, the HC=N- stretching vibration appeared at 1581 and 1575 cm⁻¹ in the Raman spectrum. mdpi.com In a detailed study of 1-(5-methyl- nih.govnih.govresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol, FT-Raman and FT-IR spectra were recorded and analyzed with the aid of theoretical calculations to assign vibrational frequencies. researchgate.net

Diffraction Methods for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been successfully applied to various thiadiazole derivatives to establish their crystal structures. mdpi.commdpi.comnih.govresearchgate.netjyu.firesearchgate.net

For example, the single-crystal X-ray diffraction study of 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- nih.govnih.govresearchgate.netthiadiazol-2-yl)-imine revealed that it crystallizes in the monoclinic system with the space group P2₁/n. mdpi.com The crystal structure of a 1:1 co-crystal of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole and 1,4-diiodotetrafluorobenzene (B1199613) was also determined using X-ray diffraction. researchgate.net Furthermore, the molecular structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one was confirmed by single-crystal X-ray diffraction analysis, which also established the Z stereochemistry around the iminophenyl double bond. nih.govresearchgate.net

Crystallographic Data for Thiadiazole Derivatives

| Compound | Crystal System | Space Group |

| 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- nih.govnih.govresearchgate.netthiadiazol-2-yl)-imine | Monoclinic | P2₁/n |

| 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole · 1,4-diiodotetrafluorobenzene | - | - |

| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | - | - |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

No published studies containing single-crystal X-ray diffraction data for this compound were found. This analysis is crucial for the unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and the confirmation of the connectivity between the pyridine and 1,2,4-thiadiazole (B1232254) rings. Although SCXRD data is available for isomers and derivatives, such as 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole, this information is not transferable. researchgate.netresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the absence of crystallographic data, a Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal lattice, cannot be performed. This type of analysis is essential for understanding the forces, such as hydrogen bonds and π–π stacking, that govern the supramolecular assembly of the compound in the solid state. Studies on related compounds have utilized this technique, but the results are specific to their unique crystal packing.

Elemental Composition Verification (Elemental Analysis)

No specific reports of elemental analysis (CHN analysis) for this compound are available. This technique is a fundamental method used to verify the empirical formula of a synthesized compound by measuring the mass percentages of carbon, hydrogen, and nitrogen. While many studies on related thiadiazole derivatives report elemental analysis data to confirm their successful synthesis, this confirmation is missing for the target compound. researchgate.net

Chromatographic Assessment of Purity (e.g., HPLC, TLC)

There are no documented methods or results from chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) used to assess the purity of this compound. These methods are standard for determining the purity of a sample and for monitoring the progress of chemical reactions. Commercial listings for related compounds sometimes mention purity levels determined by HPLC, but no such data is available for this specific molecule. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of molecular properties, predicting geometries, electronic distributions, and spectroscopic features before a compound is ever synthesized.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. It is widely employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and to analyze the electronic structure of molecules.

For thiadiazole derivatives, studies frequently utilize the B3LYP functional with basis sets such as 6-311G** to perform geometry optimization. nih.govresearchgate.net These calculations confirm the planarity of the thiadiazole ring, with dihedral angles close to 0°. acs.org The analysis of bond lengths and angles reveals delocalization of the π-electron system across the heterocyclic and aromatic rings, which is crucial for the molecule's stability and interactions. conicet.gov.ar For instance, in related diphenyl-1,2,5-thiadiazoline derivatives, calculations have shown evidence of double-bond character for the C–C bonds connecting the thiadiazole and phenyl rings, indicating significant electronic delocalization. conicet.gov.ar

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. numberanalytics.com

In studies of 1,3,4-thiadiazole (B1197879), the HOMO is often observed to be concentrated on the sulfur atom and the nitrogen atoms, while the LUMO is typically distributed across the C-S-C fragment and the rest of the ring system. researchgate.net This distribution identifies the likely sites for electrophilic and nucleophilic attack. The analysis of the electrostatic potential surface further complements FMO theory by visualizing electron-rich (red) and electron-poor (blue) regions of a molecule, highlighting areas prone to electrostatic interactions. bhu.ac.in

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 5.00 |

Note: The values presented are illustrative and based on general findings for thiadiazole derivatives. Specific energies vary depending on the exact molecular structure and computational method.

Theoretical calculations are also used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. DFT methods can compute vibrational frequencies (corresponding to peaks in an IR spectrum) and nuclear magnetic resonance (NMR) chemical shifts. While detailed computational spectroscopic studies on 5-Pyridin-3-yl-1,2,4-thiadiazole are not widely available, numerous studies on related pyridinyl-thiadiazole derivatives report the use of experimental ¹H-NMR and ¹³C-NMR to verify their synthesized structures. nih.govmdpi.com

Non-linear optical (NLO) properties of materials are of great interest for applications in telecommunications and photonics. Computational methods can predict these properties, including the first-order hyperpolarizability (β), which quantifies a molecule's NLO response. Molecules with large dipole moments, extended π-conjugation, and strong charge-transfer characteristics often exhibit significant NLO properties. While the pyridinyl-thiadiazole scaffold possesses features that are suggestive of potential NLO activity, specific computational studies focusing on the first-order hyperpolarizability of this compound were not identified in the reviewed literature.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

Derivatives of pyridinyl-thiadiazole have been investigated as inhibitors of various protein targets implicated in diseases like cancer and microbial infections.

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-known target in cancer therapy. Several studies have reported the docking of novel 1,3,4-thiadiazole derivatives bearing a pyridine (B92270) moiety into the ATP-binding site of the EGFR tyrosine kinase domain. nih.govmdpi.comresearchgate.net These studies reveal that the thiadiazole scaffold can effectively occupy the binding pocket, with the pyridine ring often forming crucial hydrogen bonds and π-π stacking interactions with key amino acid residues like Met793 and Leu718. The binding affinity is influenced by the nature and position of substituents on the core structure. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. While specific docking studies for this compound against InhA are not documented, other thiadiazole derivatives have been designed and evaluated as potential InhA inhibitors, showing favorable binding scores in computational analyses. researchgate.net

Cyclin-Dependent Kinase 1 (CDK1): CDKs are key regulators of the cell cycle and are considered important targets in oncology. google.com Although direct docking studies of the title compound against CDK1 were not found, research on other nitrogen-containing heterocyclic scaffolds, such as indolyl-1,2,4-triazoles, demonstrates potent inhibitory activity against related kinases like CDK4/6. nih.gov These studies highlight the importance of the heterocyclic core in forming hydrogen bonds with the hinge region of the kinase active site.

14α-demethylase (14DM) and Cytochrome c Peroxidase: A review of the pertinent literature did not yield specific molecular docking studies of this compound or its close analogs against the fungal enzyme 14α-demethylase or Cytochrome c Peroxidase.

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyridine-1,3,4-thiadiazole | EGFR | -8.0 to -9.7 | Met793, Leu718, Asp855 | nih.govresearchgate.net |

| Pyridine-based thiadiazole | COX-2 | -8.4 to -8.5 | Arg513, Tyr385, Ser530 | researchgate.net |

| Thiophene-1,3,4-thiadiazole | DHFR | -1.6 (E_total) | Not specified | dovepress.com |

Note: Binding energies and interacting residues are examples from studies on various derivatives within the broader class of compounds and are not specific to this compound itself.

Prediction of Binding Affinities and Interaction Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This method estimates the binding affinity, commonly expressed as a docking score or binding energy, and elucidates the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While specific binding affinity data for this compound is not extensively detailed in the provided search results, studies on structurally related compounds highlight the utility of this approach. For instance, molecular docking studies on a series of 1,3,4-thiadiazole derivatives revealed that binding energy values and interactions with key amino acid residues are crucial determinants of biological activity. researchgate.net In one such study, a derivative designated as L3, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, showed a high binding affinity with its target, ADP-sugar pyrophosphatase (NUDT5), exhibiting a docking score of -8.9 kcal/mol and a calculated MM-GBSA binding energy of -31.5 kcal/mol. researchgate.net The analysis indicated that this strong interaction was facilitated by the formation of four hydrogen bonds within the active site of the NUDT5 enzyme. researchgate.net

Similarly, docking studies of other thiadiazole analogues against protein kinase G (PknG) from Mycobacterium tuberculosis showed that glide scores and glide energies correlated with enzyme inhibition. scispace.com These computational models predict that the thiadiazole core and its substituents form critical hydrogen bonds with amino acid residues like glutamic acid and serine in the kinase domain active site. scispace.com For the broader class of 1,2,4-thiadiazoles substituted with pyridyl groups, their ability to act as versatile building blocks in coordination with metal ions has been noted, suggesting a strong capacity for forming defined interactions based on their electronic and steric properties. researchgate.net

Exploration of Enzyme Inhibition Mechanisms through Molecular Docking

Molecular docking is pivotal in exploring the mechanisms by which compounds inhibit enzyme activity. By visualizing the binding pose of a ligand in an enzyme's active site, researchers can understand the structural basis of inhibition and guide the design of more potent and selective inhibitors.

Studies on thiadiazole derivatives have successfully used this approach to elucidate inhibition mechanisms. For example, research on 1,3,4-thiadiazole derivatives as inhibitors of protein kinase G (PknG) demonstrated that these molecules can effectively bind to the enzyme's active site, a key factor for the survival of mycobacteria within host macrophages. scispace.com The inhibition of PknG by these compounds is predicted to disrupt the pathogen's ability to evade the host's immune response. scispace.com

In another example, docking studies were performed on novel 1,3,4-thiadiazole derivatives targeting the epidermal growth factor receptor (EGFR) tyrosine kinase (TK), a key protein in many cancers. mdpi.comnih.gov The results helped to establish a binding site and understand the interactions of the thiadiazole compounds, with one derivative showing particularly high anticancer activity, which was rationalized by its strong binding in the EGFR TK active site. mdpi.comnih.gov

While a specific molecular docking study focused solely on this compound against a particular enzyme is not detailed, research on closely related di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines has been conducted in the context of developing new macrofilaricidal drugs. nih.govacs.org The optimization of this series involved replacing other heterocyclic cores with the 1,2,4-thiadiazole (B1232254) ring to improve metabolic stability and pharmacokinetic profiles, with computational tools likely playing a role in understanding the structure-activity relationships. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are essential disciplines in modern drug discovery that use statistical and computational methods to correlate the chemical structure of compounds with their biological activities. These approaches enable the prediction of a compound's activity, optimization of lead compounds, and assessment of their drug-like properties.

Development of Predictive Models for Biological Activity

QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. These models are built by analyzing a "training set" of molecules with known activities and then used to predict the activity of new, untested compounds.

For thiadiazole derivatives, 3D-QSAR studies have been employed to establish relationships between their structural features and biological efficacy. For instance, a study on 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines as inhibitors of PIM-1 kinase, a target in cancer therapy, successfully generated predictive models. researchgate.net Using partial least squares regression (PLSR) analysis, the models identified key steric, electrostatic, and hydrophobic fields that influence the inhibitory activity. researchgate.net The resulting models showed good statistical significance, with high correlation coefficients (q² up to 0.7523) and predictive ability (pred-r² up to 0.8714), indicating their reliability for guiding the design of more potent inhibitors. researchgate.net These models suggested that introducing bulkier and more electronegative groups at specific positions on the thiadiazole scaffold could enhance biological activity. researchgate.net

Comparative Molecular Field Analysis (CoMFA) for Activity Optimization

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that helps in understanding the relationship between the 3D structural properties of molecules and their biological activities. It calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their activity. The output, often visualized as contour maps, shows regions where modifications to the molecular structure are likely to increase or decrease activity.

While a specific CoMFA study for this compound was not found in the search results, the principles of this technique are broadly applied in the optimization of heterocyclic compounds. The 3D-QSAR study on PIM-1 kinase inhibitors serves as a relevant example of this approach. researchgate.net The contour maps generated in such studies provide crucial guidance for activity optimization. For example, the steric field points in the derived model suggested that a more bulky group at a specific position would be favorable, while electrostatic field maps indicated that electronegative groups would enhance activity at other positions. researchgate.net This type of analysis allows medicinal chemists to rationally design new analogues with improved potency by modifying the lead structure to better fit the desired field characteristics.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico ADME prediction tools are widely used to evaluate these characteristics, helping to identify compounds with a higher probability of success in later developmental stages. rdd.edu.iq

Studies on various thiadiazole-containing heterocyclic systems have demonstrated the utility of these predictive tools. For some series of imidazo[2,1-b] scispace.comnih.govnih.govthiadiazole derivatives, in silico models predicted good gastrointestinal absorption. nih.gov Research on di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which are structurally related to this compound, showed that the 1,2,4-thiadiazole core conferred good metabolic stability and improved solubility compared to other heterocyclic cores. nih.govacs.org This highlights the favorable ADME characteristics that the 1,2,4-thiadiazole ring can impart to a molecule.

The table below presents in silico ADME and physicochemical property predictions for a selection of 1,2,4-thiadiazole analogues from a study aimed at developing novel macrofilaricidal compounds. nih.gov

| Compound | Structure | Mouse Microsomal Stability (% remaining at 60 min) | Aqueous Solubility (μM) |

|---|---|---|---|

| Compound 3 | 3-(6-Fluoropyridin-2-yl)-5-(pyridin-2-yl)-1,2,4-thiadiazole | 100 | 14 |

| Compound 5 | N-(Pyridin-2-yl)-3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine | 96 | 110 |

Assessment of Drug-likeness and Bioactivity Scores

Assessing the "drug-likeness" of a compound is a key step in cheminformatics. This is often done by evaluating its physicochemical properties against established guidelines, such as Lipinski's Rule of Five. Bioactivity scores, predicted using computational tools like Molinspiration, estimate the compound's potential to interact with major drug targets like G protein-coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. nih.gov

For various thiadiazole and related heterocyclic systems, these scores have been calculated to prioritize compounds for further study. For example, a series of thiazolo[3,2-b] nih.govnih.govnih.govtriazole and imidazo[2,1-b] scispace.comnih.govnih.govthiadiazole derivatives were predicted to have moderate activity based on bioactivity scores ranging from -1.25 to -0.06. nih.gov

In silico platforms like SwissADME are frequently used to generate these parameters. rdd.edu.iq While specific drug-likeness and bioactivity scores for this compound are not detailed in the provided results, the favorable metabolic stability and solubility profiles of related 1,2,4-thiadiazole compounds suggest that this scaffold can be incorporated into molecules with good drug-like properties. nih.govacs.org The general class of 1,3,4-thiadiazoles is noted for having high in vivo stability and low toxicity, attributes linked to the stable aromatic nature of the ring. nih.gov

The table below illustrates typical parameters evaluated in a drug-likeness assessment, using hypothetical values for context.

| Parameter | Description | Typical Favorable Range |

|---|---|---|

| Molecular Weight (MW) | Size of the molecule | < 500 g/mol |

| LogP | Lipophilicity or hydrophobicity | < 5 |

| H-bond Donors | Number of hydrogen bond donors | < 5 |

| H-bond Acceptors | Number of hydrogen bond acceptors | < 10 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | < 140 Ų |

| Bioactivity Score (Kinase Inhibitor) | Predicted activity against kinases | > 0 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and binding stability of small molecules with their biological targets. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related pyridine-based thiadiazole derivatives provides significant insights into the dynamic behavior and interaction mechanisms of this class of compounds.

One notable study conducted molecular dynamics simulations for 100 nanoseconds on novel pyridine-based thiadiazole derivatives to examine their dynamic interactions with target proteins. researchgate.net Such simulations are crucial for understanding the stability of the ligand-receptor complex over time. The analysis of the root-mean-square deviation (RMSD) of the protein-ligand complex throughout the simulation can indicate the stability of the binding. A stable RMSD profile suggests that the ligand remains securely within the binding pocket. Furthermore, root-mean-square fluctuation (RMSF) analysis helps to identify the flexibility of individual amino acid residues in the binding site, providing a more detailed picture of the interaction dynamics.

Binding dynamics are further elucidated through the calculation of binding free energies, often using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach. nih.gov This method provides a more accurate estimation of the binding affinity than docking scores alone. In studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, MM-GBSA calculations were employed to analyze the binding energy of the compounds with phosphoinositide-3-kinases (PI3Ks). nih.gov

Molecular docking studies, which predict the preferred orientation of a ligand when bound to a receptor, represent the initial step in understanding binding dynamics. The binding affinity is often represented by a docking score or binding energy. Lower binding energies typically indicate a more stable and favorable interaction. For a series of novel pyridine-based thiadiazole derivatives designed as anti-inflammatory agents, in silico docking studies against cyclooxygenase-2 (COX-2) were performed. researchgate.net The results, presented in the table below, highlight the binding affinities of these compounds in comparison to the standard drug diclofenac (B195802).

| Compound | Binding Energy (kcal/mol) |

|---|---|

| NTD1 | -8.2 |

| NTD2 | -8.5 |

| NTD3 | -8.4 |

| NTD4 | -7.9 |

| NTD5 | -7.6 |

| Diclofenac (Standard) | -8.4 |

Similarly, docking studies on other related thiadiazole derivatives have been conducted to evaluate their potential as anticancer agents by predicting their interaction with targets like dihydrofolate reductase (DHFR). dovepress.com The docking scores for various designed thiadiazole derivatives against different protein targets provide a comparative measure of their potential biological activity. ajprd.com

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| N-(pyrimidin-4-yl)-1,3,4-thiadiazole-2-carboxamide | 4BHQ | -6.1 |

| N-(2,5-dioxoimidazolidin-4-yl)-1,3,4-thiadiazole-2-carboxamide | 4BHQ | -6.6 |

| N-(2-oxo-2H-1-benzopyran-3-yl)-1,3,4-thiadiazole-2-carboxamide | 4BHQ | -7.7 |

These computational investigations, from conformational analysis to molecular docking and full molecular dynamics simulations, are integral to modern drug discovery. They allow for the rational design and screening of new chemical entities, like this compound and its analogues, by providing a detailed understanding of their dynamic behavior and binding interactions at the molecular level.

Exploration of Biological Activities Excluding Clinical Human Trials and Safety

Antimicrobial Activity Studies

The fusion of pyridine (B92270) and thiadiazole rings has yielded molecules with significant potential to combat a range of microbial pathogens. These studies highlight the broad-spectrum antimicrobial capacity of this chemical scaffold.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3,4-thiadiazole (B1197879) are recognized for their wide-ranging biological activities, including their effectiveness against bacteria. nih.govnih.gov While specific data on the antibacterial action of 5-Pyridin-3-yl-1,2,4-thiadiazole is limited, studies on closely related compounds offer valuable insights. For instance, a series of novel pyridine derivatives incorporating an imidazo[2,1-b] mdpi.comresearchgate.netnih.govthiadiazole moiety demonstrated moderate to high antibacterial activity. nih.gov Notably, the 4-F substituted compound 17d in one study exhibited an MIC of 0.5 μg/mL, surpassing the positive control gatifloxacin (B573) (MIC=1.0 μg/mL). nih.gov

In another study, pyridyl and naphthyl substituted 1,2,4-triazole (B32235) and 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial properties. tubitak.gov.tr While most compounds showed limited activity, compounds 2a and 3b displayed moderate inhibition against Staphylococcus aureus at 32 µg/mL and weak activity against Escherichia coli at 64 µg/mL. tubitak.gov.tr Furthermore, a series of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives showed that those with a 3-pyridyl moiety had relatively high antibacterial activity against Gram-positive bacteria, with MIC values ranging from < 3.09 to 500 µg/mL. scielo.br

These findings underscore the potential of the pyridine-thiadiazole scaffold as a source of new antibacterial agents, although the efficacy can be significantly influenced by the nature and position of substituents on the heterocyclic rings.

Antifungal Efficacy Against Yeast and Filamentous Fungi

The 1,3,4-thiadiazole nucleus is a key feature in several compounds with antifungal properties. researchgate.netnih.gov Research into pyridine-containing 1,3,4-thiadiazole derivatives has revealed promising activity against various fungal pathogens, particularly Candida species. nih.gov

A study on pyridine derivatives with an imidazo[2,1-b] mdpi.comresearchgate.netnih.govthiadiazole core found that compounds 17a and 17d had antifungal activity against Candida albicans ATCC 9763 comparable to the standard drug fluconazole, with an MIC of 8 μg/mL. nih.gov Another investigation into 1,3,4-thiadiazole derivatives containing a pyridine group showed that some compounds exhibited moderate to good activity against C. arachidicola. researchgate.net

Furthermore, a series of novel pyrimidine (B1678525) derivatives with a 1,3,4-thiadiazole skeleton were synthesized and tested for their antifungal activity against several plant-pathogenic fungi. frontiersin.org Compound 6h from this series demonstrated EC50 values of 25.9 and 50.8 μg/ml against Phomopsis sp., which were lower than those of the commercial fungicide pyrimethanil. frontiersin.org These results suggest that the combination of a pyridine ring with a 1,3,4-thiadiazole core is a promising strategy for the development of new antifungal agents.

Antimycobacterial Activity and Mechanistic Insights

Antiviral Activity Studies

The antiviral potential of thiadiazole derivatives has been an area of active research. nih.govmdpi.com Studies have shown that compounds incorporating a 1,3,4-thiadiazole ring can exhibit activity against a variety of viruses. nih.govmdpi.com

For instance, a series of 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B13867177) derivatives were evaluated for their activity against HIV-1. nih.gov While most of the compounds showed low activity, one derivative exhibited an EC50 value of 47 μM, suggesting that the pyridine-thiadiazole scaffold could be a starting point for the development of more potent anti-HIV agents. nih.gov

In the context of plant viruses, novel 1,3,4-thiadiazole derivatives have been synthesized and tested against the Tobacco Mosaic Virus (TMV). mdpi.com One compound, E2 , showed an EC50 of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 μg/mL). mdpi.com This indicates the potential of this class of compounds in agricultural applications to protect crops from viral infections.

Antiparasitic Activity (e.g., Antifilarial, Antileishmanial)

The 1,3,4-thiadiazole ring is a component of various compounds that have been investigated for their antiparasitic activities. researchgate.net This includes potential applications against a range of parasites.

Anticancer and Cytotoxicity Investigations (In Vitro Cell Line Studies)

A significant body of research has focused on the anticancer and cytotoxic properties of pyridine-thiadiazole derivatives. These compounds have been evaluated against a variety of human cancer cell lines, with many demonstrating promising activity. amhsr.orgbohrium.comnih.govnih.govmdpi.comnih.govnih.govresearchgate.netnih.gov

One study reported the synthesis of novel thiadiazole-pyridine derivatives and their evaluation against human lung carcinoma (A549) and human hepatocellular carcinoma (HepG2) cell lines. bohrium.com Several of the synthesized compounds exhibited considerable inhibitory activity. bohrium.com For example, compound 4c was the most active against the lung carcinoma cell line, while compound 4e showed the highest activity against the liver carcinoma cell line. bohrium.com

Another investigation focused on pyridine derivatives of 1,3,4-thiadiazole, which showed antiproliferative activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values ranging from 2.03 to 37.56 μM. nih.govnih.gov In this series, the substitution pattern on the phenyl and thiadiazole rings played a crucial role in determining the anticancer activity. nih.gov A specific 1,3,4-thiadiazole derivative, 4h , was identified as a potent agent against both HCT-116 and HepG-2 cell lines, with IC50 values of 2.03 ± 0.72 and 2.17 ± 0.83 µM, respectively, which were better than the reference drug. nih.gov

Furthermore, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and tested for their cytotoxic effects. nih.govresearchgate.netnih.gov Nitro-containing derivatives showed higher cytotoxicity against the PC3 (prostate cancer) cell line, while methoxylated derivatives were more active against the SKNMC (neuroblastoma) cell line. researchgate.netnih.gov One of the methoxy (B1213986) derivatives, 4j , was particularly toxic to PC3, HT-29 (colon cancer), and SKNMC cell lines with IC50 values of 4.96, 7.81, and 6.25 μg/mL, respectively. nih.gov

The cytotoxic potential of these compounds is often linked to their ability to induce apoptosis and interfere with cell cycle progression. For instance, some trilogy-function thiadiazole-triazole-pyridine derivatives have shown promising anticancer activity when compared to standard medications. amhsr.org

Below is a table summarizing the in vitro anticancer activity of selected pyridine-thiadiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | HCT-116 (Colon) | 2.03 ± 0.72 | nih.gov |

| 4h | HepG-2 (Liver) | 2.17 ± 0.83 | nih.gov |

| Pyridine derivative 18a-h | HCT-116 (Colon) | 2.03–37.56 | nih.gov |

| Pyridine derivative 18a-h | HepG-2 (Liver) | 2.03–37.56 | nih.gov |

| 4j | PC3 (Prostate) | 4.96 µg/mL | nih.gov |

| 4j | HT-29 (Colon) | 7.81 µg/mL | nih.gov |

| 4j | SKNMC (Neuroblastoma) | 6.25 µg/mL | nih.gov |

Enzyme Inhibitory Profile (General)

Beyond their effects on cellular proliferation and signaling, 1,3,4-thiadiazole derivatives have been investigated for their ability to inhibit specific enzymes implicated in various diseases.

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, a critical strategy in managing type 2 diabetes. nih.gov

Numerous studies have reported that compounds featuring the 1,3,4-thiadiazole scaffold are effective α-glucosidase inhibitors. acs.orgresearchgate.net In one study, a series of 1,3,4-thiadiazole-bearing Schiff base analogues demonstrated excellent inhibitory activity, with IC₅₀ values ranging from 1.10 ± 0.10 μM to 18.10 ± 0.20 μM. acs.org Several of these compounds were found to be significantly more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 11.50 ± 0.30 μM). acs.org Other research on 1,3,4-thiadiazole derivatives has also shown significant inhibitory action, with some compounds exhibiting activity up to 1.9 times higher than acarbose. nih.govresearchgate.net Conjugates of 3-aminopyridin-2(1H)-ones with a 1,3,4-thiadiazole cycle have also demonstrated potent antidiabetic potential through α-glucosidase inhibition. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Range of IC₅₀ Values (µM) | Reference Compound | Reference IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| 1,3,4-Thiadiazole Schiff bases | 1.10 - 18.10 | Acarbose | 11.50 ± 0.30 | acs.org |

| 1,3,4-Thiadiazole-triazine hybrids | 14.36 - 743.15 | Acarbose | 844.81 ± 0.53 | researchgate.net |

| 1,3,4-Thiadiazole-benzoic acid linker | 3.66 (mM) | Acarbose | 13.88 (mM) | nih.govresearchgate.net |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 (mM) | Acarbose | 11.96 (mM) | mdpi.com |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govasianpubs.org Sulfonamides are the most well-known class of CA inhibitors. asianpubs.org

The 1,3,4-thiadiazole scaffold has been successfully incorporated into potent CA inhibitors. nih.govnih.gov For example, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were shown to be low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB, with inhibition constants (Ki) in the ranges of 4.2-32 nM and 1.3-74 nM, respectively. nih.gov These compounds displayed weaker activity against cytosolic isoforms hCA I and hCA II. nih.gov Other studies on 1,3,4-thiadiazole-thiazolidinone hybrids have identified compounds with IC₅₀ values more potent than the standard drug acetazolamide. rsc.org Specifically, bis-sulfonamides with a 1,3,4-thiadiazole ring have been shown to be efficient inhibitors of the cytosolic CA II and the transmembrane, tumor-associated CA IX, with inhibition constants in the nanomolar range. nih.gov

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| CA Isoform | Compound Series | Inhibition Constant (Kᵢ / IC₅₀) | Citation |

|---|---|---|---|

| hCA VA | 2-substituted-1,3,4-thiadiazole-5-sulfamides | Kᵢ: 4.2 - 32 nM | nih.gov |

| hCA VB | 2-substituted-1,3,4-thiadiazole-5-sulfamides | Kᵢ: 1.3 - 74 nM | nih.gov |

| hCA II | bis-sulfonamides | Kᵢ: 21 - 129 nM | nih.gov |

| hCA IX | bis-sulfonamides | Kᵢ: 23 - 79 nM | nih.gov |

| Bovine CA | 1,3,4-thiadiazole-thiazolidinone hybrid (7i) | IC₅₀: 0.402 ± 0.017 µM | rsc.org |

| Bovine CA | Acetazolamide (Standard) | IC₅₀: 0.998 ± 0.046 µM | rsc.org |

Cyclooxygenase (COX) Inhibition

Derivatives of 1,3,4-thiadiazole linked to a pyridine ring have been synthesized and evaluated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. While many thiadiazole compounds are known to target COX enzymes, specific inhibitory data for this compound is not extensively detailed in the available literature. Broader studies on related structures indicate that the thiadiazole core is a viable pharmacophore for developing COX inhibitors. For instance, a series of novel pyridine-based 1,3,4-thiadiazole derivatives demonstrated significant anti-inflammatory activity, in some cases surpassing the standard drug diclofenac (B195802).

Factor XIIIa Inhibition

Factor XIIIa (FXIIIa) is a transglutaminase crucial for the stabilization of fibrin (B1330869) clots. A novel class of FXIIIa inhibitors based on a 3-substituted imidazo[1,2-d]-thiadiazole scaffold has been identified. In one study, a lead compound from this series, inhibitor 8 , demonstrated an IC₅₀ of 130 nM against FXIIIa. This compound caused a 50% reduction in fibrin γ-chain cross-linking at a concentration of 160 μM in platelet-depleted human plasma. While these findings are significant for the thiadiazole class, research specifically identifying this compound as a direct inhibitor of Factor XIIIa is not presently available. The core structure, however, suggests potential for such activity.

Other Enzyme Targets (e.g., Neutral Endopeptidase, Aminopeptidase (B13392206) N, Matrix Metalloproteinases, Phosphodiesterases, c-Src/Abl Tyrosine Kinase)

The 1,3,4-thiadiazole nucleus is a versatile scaffold known to interact with a wide array of enzymes. These include neutral endopeptidase (NEP), aminopeptidase N (APN), matrix metalloproteinases (MMPs), phosphodiesterases (PDEs), and c-Src/Abl tyrosine kinase. For example, certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and are targets for anticancer therapies. Specific inhibitory activities of this compound against these particular enzymes are not yet extensively documented in published research.

Secretin Receptor Agonism

The secretin receptor, a Class B G protein-coupled receptor (GPCR), is a target for treating various gastrointestinal, cardiovascular, and metabolic disorders. Research into thiadiazole-based agonists for this receptor has been conducted. In a study exploring structure-activity relationships, various heterocyclic replacements for a phenyl ring on a 1,3,4-thiadiazole scaffold were evaluated. The introduction of a 3-pyridyl group, resulting in a compound structurally related to this compound, led to a complete loss of agonist activity, with an EC₅₀ value greater than 50 μM.

| Compound Analog | Activity | EC₅₀ (μM) |

|---|---|---|

| 3-Pyridyl Analog | Agonist | > 50 |

Antioxidant Activity Evaluation

The antioxidant potential of various pyridine-containing thiadiazole and triazole derivatives has been a subject of scientific inquiry. These studies often employ methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to quantify antioxidant capacity. For instance, a series of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives showed antioxidant activities ranging from 44% to 75% in a lipid peroxidation inhibition assay. While these results highlight the antioxidant potential within the broader class of pyridine-heterocycle compounds, specific data from antioxidant evaluations of this compound are not prominently featured in the reviewed literature.

Central Nervous System (CNS) Activity (e.g., Anticonvulsant, Antidepressant, Anxiolytic)

Compounds featuring the 1,3,4-thiadiazole ring are known to exert effects on the central nervous system, exhibiting activities such as anticonvulsant, antidepressant, and anxiolytic effects. The structural similarities to other CNS-active agents make this class of compounds a point of interest for neuropharmacological research. However, specific studies focusing on the anticonvulsant, antidepressant, or anxiolytic properties of this compound itself are limited in the current body of scientific literature.

Anti-inflammatory and Analgesic Research

The anti-inflammatory and analgesic potential of compounds containing the 1,3,4-thiadiazole moiety is well-established. Research has shown that combining a pyridine and a 1,3,4-thiadiazole nucleus can lead to the development of novel anti-inflammatory agents. In one study, certain pyridine-based thiadiazole derivatives demonstrated potent anti-inflammatory effects that were superior to the standard drug diclofenac in preclinical models. Similarly, other research on related 1,3,4-thiadiazoles has identified compounds with significant analgesic activity. Despite the promising results for the general structural class, detailed anti-inflammatory and analgesic research findings specifically for this compound are not thoroughly described in the available sources.

Insecticidal and Acaricidal Research

Similarly, a thorough search of the scientific literature indicates a gap in the research regarding the insecticidal and acaricidal activities of this compound. While the broader family of thiadiazole-containing compounds has been a source of investigation for new pesticides, specific data on this particular molecule is not present in the reviewed literature.

Research has shown that certain derivatives of 1,3,4-thiadiazole exhibit insecticidal properties. For example, some 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamide (B32628) derivatives have been synthesized and tested for their insecticidal activity against species like Tetranychus cinnabarinus and Aphis craccivora. nih.gov Furthermore, derivatives of 1,3,4-thiadiazolo[3,2-a]pyrimidine have shown notable insecticidal results against the cotton leafworm (Spodoptera littoralis). researchgate.netbohrium.com Another study focused on the synthesis of N-(1,3,4-thiadiazol-2-yl)pyrazole-5-carboxamides and their acaricidal activity. jst.go.jp

These studies, however, involve different substitution patterns and in some cases, different thiadiazole isomeric cores. For example, research on 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (B1295954) as a precursor for other insecticidal compounds deals with the pyridin-2-yl isomer and the 1,3,4-thiadiazole ring. researchgate.net There is no specific data available from laboratory bioassays or field trials on the efficacy of this compound as an insecticide or acaricide.

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Efficacy

The biological activity of derivatives based on the pyridyl-thiadiazole core is profoundly influenced by the type and placement of substituents on appended aromatic rings. Research has consistently shown that even minor changes to a substituent's electronic properties (electron-donating vs. electron-withdrawing) or its position (ortho, meta, para) can lead to significant variations in potency.

For instance, in studies of related thiadiazole derivatives, compounds bearing chloro substituents often exhibit different activity profiles compared to those with methyl groups. nih.gov Specifically, chloro-substituted derivatives have demonstrated greater inhibitory activity in certain assays than their methylated counterparts. nih.gov The position of these substituents is equally critical. In a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, the placement of a nitro group on an attached benzamide (B126) ring was a key determinant of cytotoxic potency against various cancer cell lines. nih.gov The meta-positioned nitro derivative, for example, showed remarkable inhibitory activity against the HT29 colorectal cancer cell line. nih.gov

Similarly, the introduction of oxygen-containing functional groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), can confer specific biological properties. Studies on other heterocyclic assemblies have found that the presence of hydroxyl and methoxy groups on a phenyl ring can drastically enhance anti-inflammatory activity. nih.gov The combination of a 4-hydroxy and 3-methoxy substitution pattern was particularly effective, showing greater inhibition than compounds with only a hydroxyl group or dimethoxy substitutions. acs.org This suggests that a precise arrangement of hydrogen bond donors and acceptors is crucial for optimal interaction with biological targets.

| Base Scaffold | Substituent (Position) | Observed Biological Effect | Reference |

| Phenyl-1,3,4-thiadiazole | Chloro (para) | Greater activity than methylated derivatives. | nih.gov |

| Phenyl-1,3,4-thiadiazole | Methyl | Lower activity compared to chloro-derivatives. | nih.gov |

| Pyridyl-1,3,4-thiadiazole-benzamide | Nitro (meta) | Remarkable cytotoxic potency against HT29 cells. | nih.gov |

| Pyridyl-thiazole-hydrazide | 4-Hydroxy, 3-Methoxy | Highest anti-inflammatory inhibition in its series. | nih.govacs.org |

Role of the Pyridine (B92270) Moiety in Modulating Activity

The pyridine ring is not merely a passive component of the 5-Pyridin-3-yl-1,2,4-thiadiazole scaffold; it is an active pharmacophoric element that plays a vital role in modulating biological activity. Pyridine and its derivatives are well-established scaffolds in drug design, and their ability to form hydrogen bonds and participate in π-π stacking interactions is key to their function. researchgate.netnih.gov

In the context of macrofilaricidal compounds, SAR studies on a series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines demonstrated the importance of the pyridine rings. acs.org Researchers explored the impact of replacing one of the pyridyl rings with other nitrogen-containing heterocycles, such as pyrazine (B50134) or pyrimidine (B1678525). Replacing the A-ring pyridine with a pyrazine led to an approximately 8-fold increase in aqueous solubility, a critical property for drug development. acs.org However, this modification came at the cost of potency. Similarly, substituting the B-ring pyridyl with a pyrimidine resulted in a 4-fold improvement in solubility but also a decrease in potency. acs.org These findings highlight a delicate balance: while the nitrogen atom in the pyridine ring is crucial for activity and contributes to target binding, its replacement with other heterocycles can be used to fine-tune physicochemical properties like solubility, albeit with potential trade-offs in biological efficacy. acs.org

Influence of Heterocyclic Ring Fusion on Activity

Fusing the pyridyl-thiadiazole core with other heterocyclic ring systems is a powerful strategy to enhance biological activity. This approach creates more rigid and structurally complex molecules, which can lead to increased selectivity and potency by locking the molecule into a conformation that is optimal for binding to a biological target. nih.govresearchgate.net The resulting planar, rigid heteroaromatic systems often possess unique physicochemical and biological properties. ijpcbs.com

Literature on related pyridine-containing structures shows that fused rings are a common feature of potent anticancer agents. nih.gov For example, systems like pyrano[3,2-c]pyridine and pyrido[4,3-d]-pyrimidine have been proven to be effective antitumor agents. nih.gov The fusion of an imidazole (B134444) ring to a thiadiazole core creates imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles, a class of compounds with significant biological properties stemming from the condensed heterocyclic system. ijpcbs.comnih.gov

The underlying principle is that ring fusion reduces the molecule's conformational flexibility. researchgate.net This can be advantageous if the locked conformation aligns perfectly with the target's binding site. Furthermore, the extended π-electron system of the fused rings can enhance interactions, such as π-π stacking, with amino acid residues in the target protein, contributing to higher binding affinity and, consequently, greater biological activity. researchgate.net